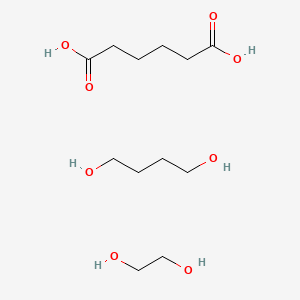
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid is a polymeric compound with the molecular formula C12H22O6 and a molecular weight of 262.2995 . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol typically involves the polycondensation reaction of hexanedioic acid (adipic acid) with 1,4-butanediol and 1,2-ethanediol. The reaction is carried out under specific conditions, such as elevated temperatures and the presence of catalysts, to facilitate the formation of the polymer . Industrial production methods often involve continuous processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the polymer into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biodegradable materials for medical and environmental applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of plastics, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol involves its interaction with various molecular targets and pathways. The polymer’s effects are primarily due to its chemical structure, which allows it to form stable bonds with other molecules. This stability makes it suitable for use in various applications, including drug delivery and material science .
Comparación Con Compuestos Similares
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid can be compared with other similar compounds, such as:
Hexanedioic acid, polymer with 1,4-butanediol and 1,1’-methylenebis [4-isocyanatobenzene]: This compound has a different molecular structure and is used in different applications.
Adipic acid, polymer with 1,4-butanediol and ethylene glycol: Similar in structure but may have different properties and uses.
The uniqueness of hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol lies in its specific combination of monomers, which imparts unique properties and applications compared to other similar compounds.
Propiedades
Número CAS |
26570-73-0 |
|---|---|
Fórmula molecular |
C12H26O8 |
Peso molecular |
298.33 g/mol |
Nombre IUPAC |
butane-1,4-diol;ethane-1,2-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H10O2.C2H6O2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2;3-4H,1-2H2 |
Clave InChI |
LBXDJRWWKSGUOY-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CO)O |
SMILES canónico |
C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CO)O |
| 26570-73-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


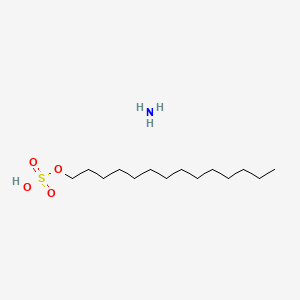

![Carbamic acid, [[3-(aminomethyl)phenyl]methyl]-](/img/structure/B1617216.png)
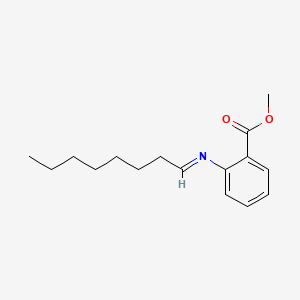
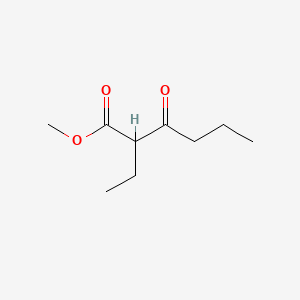
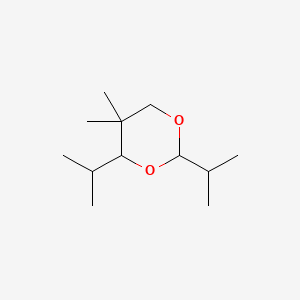
![Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate](/img/structure/B1617226.png)
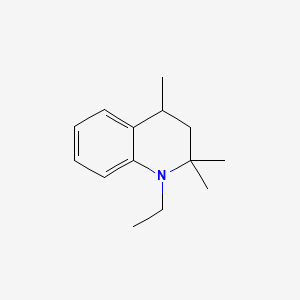
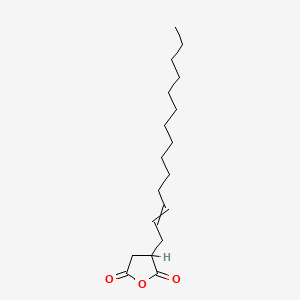
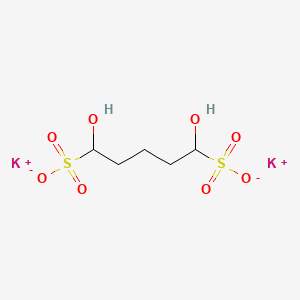


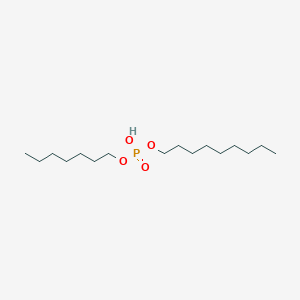
![Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-](/img/structure/B1617235.png)
